FAAH Inhibitory Potency of CAS 899951‑11‑2 Compared to the Benchmark Inhibitor JNJ‑1661010 in Rat Brain Homogenates
In rat brain homogenate assays using [3H]anandamide as substrate, CAS 899951‑11‑2 inhibited FAAH with an IC50 of 1.55 × 10^4 nM after 10 min pre‑incubation [1]. Under similar assay conditions, the benchmark FAAH inhibitor JNJ‑1661010 exhibits an IC50 of 12 nM [2]. The approximately 1,300‑fold lower potency of CAS 899951‑11‑2 indicates it serves a distinct research purpose—likely as a low‑affinity control probe or a scaffold for derivatization—rather than a direct replacement for high‑potency FAAH inhibitors.
| Evidence Dimension | FAAH inhibition IC50 (rat brain homogenate) |
|---|---|
| Target Compound Data | 1.55 × 10^4 nM (15.5 µM) |
| Comparator Or Baseline | JNJ‑1661010: 12 nM (0.012 µM) |
| Quantified Difference | ≈1,300‑fold lower potency for CAS 899951‑11‑2 |
| Conditions | Rat brain homogenates; [3H]anandamide substrate; 10 min pre‑incubation; liquid scintillation counting [1][2] |
Why This Matters
Procurement decisions must reflect the compound's actual potency tier—sub‑micromolar FAAH inhibitors cannot be substituted with this low‑micromolar tool without invalidating target engagement studies.
- [1] BindingDB Entry BDBM50397567 (CHEMBL2171255). N‑phenyl‑N‑[4‑(piperidine‑1‑sulfonyl)benzoyl]piperidine‑1‑carboxamide. IC50: 1.55E+4 nM (rat FAAH). View Source
- [2] Keith, J. M., et al. (2014). Preclinical characterization of the FAAH inhibitor JNJ‑1661010. ACS Chem. Neurosci., 5(8), 726–734. View Source
